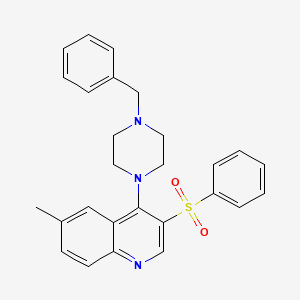

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline

説明

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline is a synthetic quinoline derivative featuring a benzenesulfonyl group at position 3, a 4-benzylpiperazine substituent at position 4, and a methyl group at position 6 of the quinoline core. This compound is of interest in medicinal chemistry due to its structural complexity, which combines sulfonamide and piperazine motifs—functional groups often associated with bioactivity, such as enzyme inhibition or receptor modulation.

特性

IUPAC Name |

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-21-12-13-25-24(18-21)27(26(19-28-25)33(31,32)23-10-6-3-7-11-23)30-16-14-29(15-17-30)20-22-8-4-2-5-9-22/h2-13,18-19H,14-17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDXFXCVIZTVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and benzylpiperazinyl groups through nucleophilic substitution and sulfonylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

化学反応の分析

Types of Reactions

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, especially at the quinoline core and the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DCM.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of partially or fully reduced quinoline derivatives.

科学的研究の応用

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group is known to enhance the compound’s binding affinity to these targets, while the quinoline core can modulate biological activity through various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural Analogues and Substituent Effects

Quinoline Core Modifications

- 6-Methyl vs. 6-Ethoxy (): The compound "3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-ethoxyquinoline" differs only in the 6-position substituent (ethoxy instead of methyl). The ethoxy group is bulkier and more polar than methyl, which may reduce membrane permeability but enhance solubility. Methyl groups, being electron-donating, could increase lipophilicity (logP) and improve blood-brain barrier penetration, a critical factor in central nervous system-targeted drugs.

- 6-Methyl vs. 6-Halogenated Derivatives (): Compounds like 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b) and 6-chloro analogs (9c) feature halogens (F, Cl) at position 4. For example, fluorine can enhance metabolic stability, while chlorine may increase steric hindrance. The methyl group in the target compound likely offers a balance between steric bulk and metabolic stability.

Piperazine Substituent Variations

- 4-Benzylpiperazine vs. 4-(4-Fluorophenyl)piperazine (): Analogs such as 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline (10a) replace the benzyl group with a fluorophenyl moiety. The benzyl group in the target compound introduces greater hydrophobicity and bulk, which might enhance interactions with hydrophobic binding pockets in proteins. In contrast, fluorophenyl groups could improve solubility and modulate selectivity for specific receptors (e.g., serotonin or dopamine receptors).

Sulfonyl Group Modifications ():

Compounds like 1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine (SU [3,3]) feature trifluoromethylbenzenesulfonyl groups. The trifluoromethyl group is strongly electron-withdrawing, which could enhance sulfonamide acidity and influence hydrogen-bonding interactions. The target compound’s simple benzenesulfonyl group may offer more predictable pharmacokinetics due to reduced metabolic susceptibility.

生物活性

3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, drawing on various research findings and case studies.

Chemical Structure

The compound features a quinoline core substituted with a benzenesulfonyl group and a benzylpiperazine moiety. Its molecular formula is , and it has a complex structure that contributes to its biological activity.

Research indicates that 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline exhibits its biological effects primarily through enzyme inhibition. It interacts with specific targets within cells, leading to altered biochemical pathways. The mechanism involves:

- Enzyme Inhibition : The compound binds to the active sites of certain enzymes, inhibiting their function. This can disrupt cellular processes such as proliferation and metabolism.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, affecting replication and transcription processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays have shown that it inhibits the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the substitution pattern significantly influences its efficacy.

| Cell Line | Inhibition (%) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 65% | |

| A549 (Lung Cancer) | 70% | |

| HeLa (Cervical Cancer) | 60% |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest effectiveness against several bacterial strains, indicating potential for development as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Case Studies

- Anticancer Efficacy in Animal Models : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls, supporting its potential as a therapeutic agent in oncology.

- Synergistic Effects with Other Drugs : Research has indicated that when combined with existing chemotherapeutics, 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline enhances overall efficacy, suggesting a role in combination therapy strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。